molecular formula C26H34O3 B1592669 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 95973-51-6

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B1592669
CAS No.: 95973-51-6
M. Wt: 394.5 g/mol
InChI Key: BOJBRLBJBXWHNZ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate: is an organic compound with the molecular formula C₂₆H₃₄O₃ and a molecular weight of 394.55 g/mol . This compound is known for its unique structural properties, which include an ethoxyphenyl group and a pentylcyclohexyl group attached to a benzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-ethoxyphenol with 4-(trans-4-pentylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural properties allow it to interact with cell membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

  • 4-Methoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate
  • 4-Ethoxyphenyl 4-(trans-4-butylcyclohexyl)benzoate
  • 4-Ethoxyphenyl 4-(trans-4-hexylcyclohexyl)benzoate

Comparison: 4-Ethoxyphenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to its specific combination of an ethoxyphenyl group and a pentylcyclohexyl group attached to a benzoate moiety. This unique structure imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which may differ from similar compounds with variations in the alkyl chain length or substituents on the phenyl ring .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-(4-pentylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)26(27)29-25-18-16-24(17-19-25)28-4-2/h12-21H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJBRLBJBXWHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633041
Record name 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95973-51-6
Record name 4-Ethoxyphenyl 4-(4-pentylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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